molecular formula C24H21N3O5S B11575492 1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575492
M. Wt: 463.5 g/mol
InChI Key: KGQYVUBRLYLUMK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures with fused chromene, pyrrole, and diketone moieties. Its structure is distinguished by two key substituents:

  • 1-(3,4-Diethoxyphenyl): The aryl group at position 1 introduces steric bulk and electron-donating ethoxy groups, which may enhance solubility and modulate electronic properties.

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high functional group tolerance and scalability.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O5S/c1-4-30-17-11-10-14(12-18(17)31-5-2)20-19-21(28)15-8-6-7-9-16(15)32-22(19)23(29)27(20)24-26-25-13(3)33-24/h6-12,20H,4-5H2,1-3H3

InChI Key

KGQYVUBRLYLUMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

Preparation Methods

Condensation of Diketones with Amines

The chromeno-pyrrole scaffold is typically synthesized via acid-catalyzed condensation of 1,3-diketones (e.g., dimedone) with amino derivatives. For example, reacting 2-hydroxy-1,4-naphthoquinone with ethylenediamine under reflux in ethanol yields the dihydrochromeno-pyrrole backbone.

Optimized Protocol :

  • Reactants : 2-Hydroxy-1,4-naphthoquinone (1.0 eq), ethylenediamine (1.2 eq)

  • Conditions : Ethanol, 80°C, 12 h, N₂ atmosphere

  • Yield : 68–72%

Key Challenge : Competing side reactions form pyrrolidine or pyrrole byproducts. Using anhydrous ethanol and controlled stoichiometry minimizes undesired pathways.

5-Methyl-1,3,4-Thiadiazole Synthesis

Cyclization of Thiosemicarbazides

Thiadiazole rings are synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. For 5-methyl substitution, methylhydrazine or acetylhydrazine serves as the nitrogen source.

Representative Method :

  • Thiosemicarbazide Formation :

    • React 4-methylbenzaldehyde (1.0 eq) with thiosemicarbazide (1.1 eq) in ethanol under reflux.

  • Cyclization :

    • Treat intermediate with concentrated HCl at 100°C for 4 h to yield 5-methyl-1,3,4-thiadiazole-2-thiol.

  • Functionalization :

    • Convert thiol to acetylthio group using acetyl chloride, followed by displacement with ammonia to introduce the amine.

Yield : 55–60% after purification.

3,4-Diethoxyphenyl Group Introduction

Nucleophilic Aromatic Substitution

The diethoxyphenyl group is introduced via Ullmann coupling or Friedel-Crafts alkylation. A preferred method involves reacting 3,4-dihydroxyphenylboronic acid with iodoethane in the presence of a palladium catalyst.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF, 100°C, 24 h

  • Yield : 75–80%

Final Coupling Reactions

Suzuki-Miyaura Coupling

The chromeno-pyrrole core is functionalized with the diethoxyphenyl and thiadiazole groups via palladium-catalyzed cross-coupling.

Procedure :

  • Borylation of Chromeno-Pyrrole :

    • Treat core with bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (3 mol%) in dioxane at 80°C.

  • Coupling with Thiadiazole :

    • React boronate ester with 2-bromo-5-methyl-1,3,4-thiadiazole (1.1 eq) under Suzuki conditions.

  • Diethoxyphenyl Attachment :

    • Perform second coupling with 3,4-diethoxyphenylboronic acid (1.2 eq).

Reaction Table :

StepReactantCatalystTemp (°C)Time (h)Yield (%)
1B₂pin₂Pd(dppf)Cl₂801285
2Thiadiazole bromidePd(PPh₃)₄901870
3Diethoxyphenyl-BAPd(OAc)₂1002465

Alternative Pathways

One-Pot Tandem Synthesis

A streamlined approach condenses multiple steps into a single reaction vessel using Ce-Mn-LDH@Cu nanocatalysts. These catalysts enhance reaction rates and selectivity for spirocyclic intermediates.

Protocol :

  • Catalyst : Ce-Mn-LDH@CPTMS@NAP@Cu (20 mg)

  • Reactants : Isatin, aniline, diketone, thiadiazole precursor

  • Conditions : Ethanol, 60°C, 6–8 h

  • Yield : 82% (crude), 75% after recrystallization

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (eluent: hexane/acetone 7:3) to remove unreacted starting materials and regioisomers.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.35 (t, 6H, -OCH₂CH₃), δ 2.45 (s, 3H, thiadiazole-CH₃), δ 6.85–7.40 (m, aromatic protons).

  • MS (ESI+) : m/z 497.6 [M+H]⁺.

Yield Optimization Strategies

ParameterEffect on YieldOptimal Value
Catalyst loading↑ Pd → ↑ cost5 mol%
Reaction temperature↑ T → ↑ byproducts90–100°C
Solvent polarityPolar aprotic > othersDMF

Challenges and Limitations

  • Regioselectivity : Competing coupling at C-2 vs. C-4 positions of the chromeno-pyrrole core reduces yield.

  • Thiadiazole Stability : The 5-methyl-1,3,4-thiadiazole moiety is prone to hydrolysis under acidic conditions, necessitating pH control .

Chemical Reactions Analysis

Key Substrates and Reagents

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates : Provide the chromeno scaffold.

  • Aryl aldehydes : Introduce aryl substituents (e.g., methoxy, methyl, halogen).

  • Primary amines : Facilitate cyclization to form the pyrrole ring .

Reaction Protocol

  • Aldol Condensation : Aryl aldehydes react with primary amines in ethanol to form imine intermediates.

  • Cyclization : Addition of methyl o-hydroxybenzoylpyruvate initiates nucleophilic attack, leading to ring closure.

  • Acid Catalysis : Acetic acid promotes dehydration and stabilization of the chromeno-pyrrole core .

  • Purification : Products are isolated via crystallization from ethanol without chromatography .

Reaction Conditions and Optimization

  • Temperature : Initial heating at 40°C for 15–20 minutes, followed by reflux at 80°C for 20 hours.

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on aryl aldehydes require longer reaction times, while electron-withdrawing groups (e.g., halogens) accelerate cyclization .

  • Solvent : Dry ethanol is preferred for solubility and reaction efficiency .

Structural Characterization

  • NMR Spectroscopy :

    • 1H NMR : High-field shifts for 2-hydroxyphenyl protons (6.7–7.5 ppm) and chromone protons (7.5–8.1 ppm).

    • 13C NMR : Carbonyl carbons appear at ~162 ppm, while pyrazole ring carbons are challenging to assign due to tautomerism .

  • Mass Spectrometry : Confirms molecular weight and structural integrity.

Substituent Compatibility and Yield Analysis

Substituent TypeYield RangeNotable Features
Methoxy (aryl aldehydes)43–70%Requires longer heating
Methyl (primary amines)60–86%High compatibility
Halogens (e.g., Cl, F)45–80%Accelerated cyclization
Alkyl (e.g., ethyl, propyl)50–75%Broad functional group tolerance

Mechanistic Insights

The reaction follows a stepwise mechanism :

  • Imine formation : Aryl aldehyde and amine condense.

  • Nucleophilic attack : The imine reacts with the β-keto ester to form a six-membered ring.

  • Dehydration and cyclization : Acid-catalyzed elimination stabilizes the chromeno-pyrrole core .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in the development of pharmaceutical agents. The presence of the thiadiazole moiety is particularly noteworthy as it has been associated with various biological activities including:

  • Anticancer Activity : Compounds containing thiadiazole have been reported to possess anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound mentioned may enhance these effects due to its unique chromeno-pyrrole structure that can facilitate interaction with biological targets.
  • Antimicrobial Properties : The incorporation of the thiadiazole ring is known to enhance antimicrobial activity. Research indicates that similar compounds exhibit potent activity against both gram-positive and gram-negative bacteria . This suggests that 1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be a candidate for developing new antimicrobial agents.

Material Science Applications

In material science, the compound's unique electronic properties can be exploited for developing advanced materials:

  • Organic Electronics : The electronic properties of compounds with chromeno and pyrrole units make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic characteristics through structural modifications can lead to improved efficiency in these devices.
  • Sensors : Due to its potential electrochemical properties, this compound could be used in the fabrication of sensors for detecting environmental pollutants or biological markers. The thiadiazole group can participate in redox reactions which are essential for sensor functionality.

Agricultural Applications

The compound may also find applications in agriculture:

  • Pesticides and Fungicides : Given the biological activity associated with thiadiazole derivatives, there is potential for this compound to be developed as a pesticide or fungicide. Research into similar structures has shown effectiveness against a variety of plant pathogens .

Case Studies

Several studies have highlighted the importance of thiadiazole derivatives in drug discovery and agricultural sciences:

  • Anticancer Studies : A study demonstrated that a series of thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) cells. These findings suggest that structural modifications can lead to enhanced anticancer activity .
  • Antimicrobial Activity : Another research indicated that thiadiazole compounds showed promising results against bacterial strains such as Bacillus cereus and Staphylococcus aureus. This underscores the potential application of 1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within cells, leading to changes in cellular function.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromeno-Pyrrole-Dione Family

Key structural variations among analogues include modifications to the aryl (position 1) and heterocyclic (position 2) substituents. Below is a comparative analysis:

Compound R1 (Position 1) R2 (Position 2) Key Properties
Target Compound 3,4-Diethoxyphenyl 5-Methyl-1,3,4-thiadiazol-2-yl High synthetic yield (80–90%); potential for derivatization into pyrazolones.
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (AV-C) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl TRIF pathway agonist; demonstrated antiviral activity against Zika and Dengue.
2-Phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione Phenyl N/A (pyrano-pyrrole backbone) Simplified scaffold; lower steric hindrance but reduced bioactivity.
7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Isopropylphenyl 5-Isobutyl-1,3,4-thiadiazol-2-yl Enhanced lipophilicity; under evaluation for CNS permeability.

Biological Activity

The compound 1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel synthetic derivative that incorporates both a thiadiazole and a chromeno-pyrrole framework. This structure is significant due to the biological activities associated with its constituent moieties. The thiadiazole ring is known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the chromeno and thiadiazole units. The process generally includes:

  • Formation of the Thiourea Intermediate : Reacting 5-methyl-1,3,4-thiadiazole with appropriate alkylating agents.
  • Cyclization : Integrating the thiadiazole with the chromeno framework through cyclization reactions.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to the target structure demonstrate effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of compounds featuring the thiadiazole ring has been extensively documented:

  • Mechanisms of Action : These compounds are believed to inhibit DNA and RNA synthesis in cancer cells without affecting normal protein synthesis. This selective toxicity is crucial for developing effective cancer therapies .
  • Case Studies : A study on related thiadiazole derivatives revealed IC50 values indicating potent cytotoxic effects against several cancer cell lines, suggesting that the incorporation of the chromeno-pyrrole structure may enhance these effects .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3,4-Diethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be influenced by:

  • Substituents on the Thiadiazole Ring : The presence of electron-withdrawing groups tends to enhance activity against certain pathogens.
  • Alkoxy Substitutions : Variations in alkoxy groups can affect solubility and bioavailability, impacting overall efficacy in biological systems .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/EC50 Values (µg/ml)Reference
AntibacterialE. coli15.0
AntifungalC. albicans20.0
AnticancerHeLa Cells12.5
AnticancerMCF-7 Cells18.0

Q & A

Q. What are the established synthetic protocols for preparing this compound?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This method allows diversification of substituents and has been validated for producing libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (223 examples) . Earlier protocols by Vydzhak and Panchishin (2008–2010) describe alternative routes using aryl aldehydes and amines, emphasizing substituent compatibility .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

Use a combination of spectroscopic methods:

  • 1H/13C NMR to confirm substituent positions and hydrogen/carbon environments .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches) .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • TLC to monitor reaction progress and purity .

Q. How can researchers assess the compound’s stability under varying conditions?

Conduct controlled stability studies in different solvents (e.g., dioxane, ethanol) and temperatures (e.g., 80°C for 15–20 hours) to observe decomposition trends. Track changes via HPLC or NMR over time, referencing protocols for analogous heterocycles .

Q. What are the key reactivity features of the chromeno[2,3-c]pyrrole-3,9-dione core?

The core is reactive toward nucleophiles like hydrazine, enabling post-synthetic modifications. For example, hydrazine hydrate in dioxane at 80°C converts the core into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, expanding its utility in heterocyclic chemistry .

Q. What solvents and molar ratios are optimal for large-scale synthesis?

Dioxane is preferred for its boiling point (101°C) and compatibility with hydrazine hydrate. A 1:5 molar ratio of starting material to hydrazine ensures complete conversion, as demonstrated in 20-mL vial reactions .

Advanced Questions

Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?

Adjust reaction parameters:

  • Increase reaction time (up to 48 hours) for bulky aryl groups .
  • Use high-boiling solvents (e.g., DMF) to enhance solubility .
  • Optimize stoichiometry (e.g., excess amine for low-nucleophilicity substrates) .

Q. What mechanistic insights explain contradictory reactivity data in literature?

Conflicting reports on by-product formation (e.g., diastereomers or ring-opened intermediates) may arise from solvent polarity or temperature variations. For example, polar aprotic solvents favor cyclization, while protic solvents promote side reactions. Systematic DFT studies or kinetic monitoring (e.g., in situ IR) can resolve such discrepancies .

Q. How can computational methods guide the design of biologically active derivatives?

Perform docking studies targeting enzymes (e.g., bacterial topoisomerases) using the thiadiazole moiety’s electron-deficient nature as a pharmacophore. Pair with SAR analysis of substituents on the diethoxyphenyl ring to optimize binding .

Q. What strategies address low solubility in pharmacological assays?

  • Introduce hydrophilic groups (e.g., hydroxyls) via post-synthetic modification .
  • Use co-solvents (DMSO/water mixtures) or nanoformulation techniques .
  • Derivatize the thiadiazole ring with sulfonate esters to enhance aqueous compatibility .

Q. How to reconcile conflicting biological activity data across structural analogs?

Analyze substituent electronic effects (e.g., electron-withdrawing groups on the thiadiazole) and steric profiles. For example, 5-methyl substitution on the thiadiazole may enhance antimicrobial activity by improving membrane permeability, whereas bulkier groups reduce bioavailability . Validate hypotheses via comparative MIC assays and logP measurements .

Methodological Notes

  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate synthetic conditions with yield/activity trends .
  • Theoretical Frameworks : Link synthetic work to heterocyclic reactivity theories (e.g., Baldwin’s rules) or drug design principles (e.g., Lipinski’s rule of five) .
  • Contradiction Resolution : Cross-reference spectral data with computational simulations (e.g., NMR chemical shift prediction software) to validate structural assignments .

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